REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Cl:11][C:12]1[N:13]=[C:14]([Cl:21])[C:15]2[CH:20]=[CH:19][NH:18][C:16]=2[N:17]=1.[CH3:22][Si:23]([CH2:26][CH2:27][O:28][CH2:29]Cl)([CH3:25])[CH3:24]>C1COCC1>[Cl:11][C:12]1[N:13]=[C:14]([Cl:21])[C:15]2[CH:20]=[CH:19][N:18]([CH2:29][O:28][CH2:27][CH2:26][Si:23]([CH3:25])([CH3:24])[CH3:22])[C:16]=2[N:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)NC=C2)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CCOCCl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
using gentle warming
|
Type
|
CUSTOM
|
Details
|
sonication
|
Type
|
ADDITION
|
Details
|
This suspension was added dropwise to the base solution over 30 min
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
to dissolve any residue
|
Type
|
ADDITION
|
Details
|
this suspension was also added dropwise
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of cold water (150 mL)
|
Type
|
ADDITION
|
Details
|
EtOAc (200 mL) was added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous layer was then extracted with EtOAc (two×200 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (two times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The orange oil was purified via gravity “plug” chromatography
|
Type
|
WASH
|
Details
|
eluting with 80% heptanes/20% DCM eluant
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)N(C=C2)COCC[Si](C)(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.4 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |